Cas no 88891-38-7 (Formaldehyde-t(7CI,9CI))

Formaldehyde-t(7CI,9CI) structure
Formaldehyde-t(7CI,9CI) structure
Product name:Formaldehyde-t(7CI,9CI)
CAS No:88891-38-7
MF:CH2O
MW:32.0340898036957
CID:721017
PubChem ID:11622326

Formaldehyde-t(7CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Formaldehyde-t(7CI,9CI)
    • FORMALDEHYDE, [3H]
    • 88891-38-7
    • Formaldehyde-t
    • DTXSID401317246
    • Inchi: InChI=1S/CH2O/c1-2/h1H2/i1T
    • InChI Key: WSFSSNUMVMOOMR-CNRUNOGKSA-N
    • SMILES: C=O

Computed Properties

  • Exact Mass: 32.019
  • Monoisotopic Mass: 32.019
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 2
  • Rotatable Bond Count: 0
  • Complexity: 2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • PSA: 17.07000
  • LogP: 0.45100

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